molecular formula C12H10N3OP B1619184 DIPHENYLPHOSPHINYL AZIDE CAS No. 4129-17-3

DIPHENYLPHOSPHINYL AZIDE

Cat. No.: B1619184
CAS No.: 4129-17-3
M. Wt: 243.2 g/mol
InChI Key: MKRTXPORKIRPDG-UHFFFAOYSA-N
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Description

DIPHENYLPHOSPHINYL AZIDE is an organic compound with the molecular formula C12H10N3OP. It is a colorless or faintly yellow liquid that is widely used as a reagent in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.

Preparation Methods

DIPHENYLPHOSPHINYL AZIDE can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinic chloride with sodium azide in acetone. This reaction typically yields a high amount of diphenylphosphinic azide. Another method involves the use of a quaternary ammonium salt as a phase-transfer catalyst in a biphasic system of water and an organic solvent .

Chemical Reactions Analysis

Peptide Coupling and Urethane Formation

DPPA facilitates peptide synthesis by forming mixed anhydride intermediates with carboxylic acids. The mechanism involves:

  • Nucleophilic attack by the carboxylate on phosphorus, displacing azide.

  • Formation of an acyl azide, which rearranges to an isocyanate.

  • Reaction with amines or alcohols to yield amides or urethanes, respectively .

Example :

  • Reaction of thiazole-4-carboxylic acid with tert-butanol and DPPA produced tert-butyl N-thiazol-4-ylcarbamate in 76% yield .

Key Conditions :

SubstrateProductSolventBaseYield
Thiazole-4-carboxylic acidtert-Butyl carbamateTHFTriethylamine76%

Curtius Rearrangement

DPPA enables the Curtius rearrangement, converting carboxylic acids to isocyanates via acyl azides. This method is critical for synthesizing protected amines .

Application :

  • In the synthesis of streptonigrone , a carboxylic acid was transformed into an isocyanate intermediate, which hydrolyzed to a primary amine .

Mechanism :
RCOOHDPPARCON3ΔRNCOH2ORNH2\text{RCOOH} \xrightarrow{\text{DPPA}} \text{RCON}_3 \xrightarrow{\Delta} \text{RNCO} \xrightarrow{\text{H}_2\text{O}} \text{RNH}_2

Alcohol to Azide Conversion

DPPA converts primary/secondary alcohols to azides under Mitsunobu conditions (with DIAD/PPh₃) or with DBU, often with stereochemical inversion .

Case Study :

  • Benzyl alcohol derivatives were converted to azides in >90% yield during the synthesis of cribrostatin VI .

Conditions :

Alcohol TypeReagentsSolventTemperatureYield
Secondary alcoholDPPA, DBUTHFRT92%

Aziridination Reactions

DPPA serves as a nitrene source in Co(TPP)-catalyzed aziridination of alkenes, producing aziridines in high yields .

Example :

  • Styrene reacted with DPPA and Co(TPP) to yield aziridine (85%) .

Reaction Scope :

AlkeneCatalystProductYield
StyreneCo(TPP)Aziridine85%
CyclohexeneCo(TPP)Aziridine78%

Polymerization of Amino Acids

DPPA polymerizes dipeptides like L-alanylglycine into polypeptides under optimized conditions .

Optimal Parameters :

SolventBaseDPPA (equiv)TimeYield
DMSOTriethylamine1.348 h43%

Product : Poly(L-alanylglycine) with intrinsic viscosity = 0.16 (dichloroacetic acid, 25°C) .

Photochemical Reactions

Ultrafast photolysis of DPPA generates singlet diphenylphosphorylnitrene (λ = 525 nm, τ = 480 ps), confirmed by transient absorption spectroscopy .

Mechanism :

  • Energy transfer from phenyl (π,π*) excited state to azide.

  • N₂ extrusion forms singlet nitrene .

Quenching Studies :

  • Tris(trimethylsilyl)silane quenches nitrene, validating the assignment .

Scientific Research Applications

Organic Synthesis

DPPA is widely recognized for its utility as a reagent in organic synthesis. Its ability to facilitate the formation of azides from carboxylic acids and alcohols makes it a valuable tool in synthetic chemistry.

1.1 Curtius Rearrangement

The Curtius rearrangement is a key reaction that utilizes DPPA to convert carboxylic acids into acyl azides, which can then be transformed into various functional groups. This method has been employed in the synthesis of azaindolyl-pyrimidine derivatives, which are potent inhibitors of human influenza virus replication. In this process, DPPA is used to generate the acyl azide intermediate, allowing for efficient synthesis in a one-pot procedure .

1.2 Peptide Synthesis

DPPA serves as a coupling agent in peptide synthesis, enabling the formation of amide bonds with minimal racemization. A study demonstrated that using DPPA in conjunction with triethylamine led to high yields of peptides while preserving their stereochemistry . This method is particularly advantageous for synthesizing complex peptides that mimic natural antimicrobial peptides .

Drug Discovery

DPPA's role in drug discovery is notable, particularly due to its ability to facilitate the synthesis of bioactive compounds.

2.1 Antiviral Agents

Recent research has highlighted the use of DPPA in developing antiviral agents. The aforementioned azaindolyl-pyrimidine derivatives synthesized via Curtius rearrangement show promise as inhibitors against influenza viruses . This demonstrates the potential for DPPA to contribute to antiviral drug development.

2.2 Anticancer Compounds

DPPA has also been utilized in synthesizing cisplatin analogues with antitumor activity. The reagent's ability to form azides from carboxylic acids aids in creating intermediates that can be further modified into effective anticancer drugs .

Materials Science

In materials science, DPPA has been explored for its flame-retardant properties, particularly in lithium-ion battery (LIB) applications.

3.1 Flame Retardancy

Research indicates that incorporating DPPA into LIBs enhances their fire safety by interrupting free radical chain reactions during combustion. DPPA produces phosphorous-containing free radicals that effectively scavenge reactive species like H· and OH·, significantly reducing heat release rates during thermal events . Experimental results showed that LIBs with DPPA exhibited lower peak heat release rates compared to traditional electrolytes, underscoring its potential as a multifunctional additive for improving battery safety .

Synthesis Efficiency

Reaction TypeYield (%)Comments
Curtius Rearrangement85Efficient conversion of carboxylic acids
Peptide Bond Formation90Minimal racemization observed
Flame Retardancy AssessmentN/ASignificant reduction in heat release rates

Antiviral Activity

CompoundIC50 (µM)Target Virus
Azaindolyl-pyrimidine derivative0.5Influenza A virus
Cisplatin analogue1.0Various cancer cell lines

Mechanism of Action

The mechanism of action of diphenylphosphinic azide involves the transfer of the azido group to a nucleophilic substrate. For example, in reactions with carboxylic acids, the nucleophilic carboxylate anion attacks the phosphorus atom, leading to the formation of an intermediate mixed anhydride. The azide ion is then expelled and attacks the carbonyl carbon atom, forming an acyl azide. This intermediate can further react to form urethanes or amides .

Comparison with Similar Compounds

DIPHENYLPHOSPHINYL AZIDE is similar to other azide compounds such as diphenylphosphoryl azide and diphenylphosphonic azide. it is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Similar compounds include:

This compound stands out due to its high yield in synthesis and its stability under various reaction conditions .

Biological Activity

Diphenylphosphoryl azide (DPPA) is an organic compound notable for its diverse applications in organic synthesis and its biological activities. This article delves into the biological mechanisms, applications, and safety considerations associated with DPPA, supported by research findings and case studies.

DPPA is characterized by its azide functional group, which imparts unique reactivity, particularly in the formation of phosphoramidates and acyl azides. The compound is primarily used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds through a mechanism involving nucleophilic attack by carboxylate anions on the phosphorus atom of DPPA. This reaction can lead to the formation of acyl azides, which are further utilized in various synthetic pathways, including the Curtius rearrangement to yield isocyanates .

Reaction Mechanism Overview

  • Nucleophilic Attack : Carboxylate anions attack the phosphorus atom in DPPA.
  • Formation of Acyl Azides : This leads to the generation of acyl azides via a rearrangement process.
  • Amide Bond Formation : Amines can then react with these acyl azides or phosphates to form amides or peptides without significant side reactions .

Peptide Synthesis

DPPA has been extensively studied for its role in peptide synthesis. It allows for efficient coupling reactions without racemization, making it suitable for synthesizing peptides that include sensitive amino acids such as serine and threonine .

Case Study: Polymerization of L-Alanylglycine

A study investigated the polymerization of L-alanylglycine using DPPA under various conditions. Optimal results were achieved using dimethyl sulfoxide as a solvent and triethylamine as a base, yielding poly(L-alanylglycine) with an intrinsic viscosity of 0.16 in dichloroacetic acid at 25°C .

Flame Retardant Properties

Recent research highlighted DPPA's efficacy as a flame retardant in lithium-ion battery systems. When incorporated into electrolytes, DPPA significantly reduced flammability, demonstrating a decrease in the heat release rate (SET values) from approximately 165 s/g to near 0 s/g at higher concentrations . The mechanism involves free radical scavenging during combustion, which produces phosphorous-containing radicals that inhibit flame propagation.

Safety and Toxicity

Despite its utility, DPPA is highly toxic and poses explosive risks similar to other azide compounds. Proper handling protocols are essential to mitigate hazards associated with its use in laboratory settings .

Summary of Research Findings

Study Focus Findings
Nakajima & Nishi (1980)PolymerizationEstablished optimal conditions for polymerization of L-alanylglycine using DPPA .
MDPI (2024)Flame RetardancyDemonstrated significant reduction in flammability when DPPA is used as an additive in lithium-ion batteries .
Spectroscopic StudiesPhotochemistryInvestigated the photochemical behavior of DPPA leading to the formation of phosphorylnitrene, enhancing understanding of its reactive intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing diphenylphosphinyl azide (DPPA) in laboratory settings?

DPPA is typically synthesized via phosphorylation reactions. A common method involves reacting diphenylphosphinic chloride with sodium azide under anhydrous conditions. Key steps include:

  • Maintaining an inert atmosphere (argon/nitrogen) to prevent hydrolysis .
  • Using tetrahydrofuran (THF) as a solvent and controlling reaction temperature (0–25°C) to optimize yield .
  • Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) to isolate DPPA .
  • Confirming purity via 31^{31}P NMR spectroscopy (characteristic singlet near δ 20–25 ppm) and FT-IR (azide stretch ~2100–2200 cm1^{-1}) .

Q. What safety precautions are essential when handling DPPA in experimental workflows?

DPPA is acutely toxic and moisture-sensitive. Critical safety measures include:

  • Conducting reactions in a fume hood with explosion-proof equipment due to potential azide decomposition .
  • Using personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles .
  • Storing DPPA in a sealed container under inert gas, away from heat/ignition sources .
  • Neutralizing waste with aqueous sodium nitrite to decompose residual azides .

Q. How does DPPA function as a reagent in Staudinger-type reactions?

DPPA facilitates azide-to-amine conversion via the Staudinger reaction. Mechanistically:

  • The phosphorus center in DPPA reacts with azides to form an iminophosphorane intermediate.
  • Hydrolysis of this intermediate yields primary amines and diphenylphosphinic acid .
  • This reaction is critical in peptide synthesis and bioconjugation, with optimized stoichiometry (1:1.2 DPPA:azide) ensuring minimal side products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when using DPPA as a coupling agent in peptide synthesis?

Yield variability often stems from:

  • Moisture contamination : Trace water hydrolyzes DPPA, reducing reactivity. Use molecular sieves or anhydrous solvents .
  • Steric hindrance : Bulky substrates may require elevated temperatures (40–60°C) or longer reaction times .
  • Byproduct inhibition : Phosphinic acid byproducts can quench reactivity. Adding scavengers (e.g., polymer-bound triphenylphosphine) improves yields . Systematic optimization using design-of-experiments (DoE) frameworks is recommended .

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of DPPA derivatives in coordination complexes?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., P=O at ~1.49 Å) and hydrogen-bonding networks critical for stability .
  • Multinuclear NMR : 31^{31}P NMR tracks phosphorus coordination shifts, while 1^{1}H/13^{13}C NMR identifies ligand binding .
  • ESI-MS : Confirms molecular ion peaks and fragmentation patterns of metal-DPPA complexes .
  • XPS : Validates oxidation states of coordinated metals (e.g., PtII^{II} vs. AuI^{I}) .

Q. What methodological approaches are utilized to assess the biological activity of DPPA-derived coordination complexes in cancer cell lines?

Protocols involve:

  • In vitro cytotoxicity assays : MTT or resazurin-based viability tests on cell lines (e.g., MDA-MB-231, MCF-7) with IC50_{50} calculations .
  • Comparative studies : Testing DPPA complexes against cisplatin or other standards to evaluate potency .
  • Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and ROS detection via fluorescent probes .
  • Control experiments : Including free DPPA and metal salts to distinguish ligand-specific effects .

Q. How do molecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic stability of DPPA-based compounds?

Crystal packing in DPPA derivatives is dominated by:

  • Intermolecular hydrogen bonds : O–H···O interactions (d = 2.74 Å, ∠ = 155°) stabilize layered structures .
  • Absence of π-π stacking : Due to steric bulk from phenyl groups, van der Waals interactions instead govern packing .
  • Thermal stability : Strong hydrogen-bond networks correlate with high melting points (e.g., 450–452 K) . Computational modeling (DFT) can predict these interactions for novel derivatives .

Q. Methodological Frameworks for Experimental Design

  • PICO Framework : Define Population (e.g., DPPA-metal complexes), Intervention (e.g., reaction conditions), Comparison (e.g., alternative ligands), and Outcome (e.g., yield/toxicity) to structure studies .
  • FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored metal coordination), and Relevant (e.g., anticancer applications) .

Properties

IUPAC Name

[azido(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRTXPORKIRPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194275
Record name Phosphinic azide, diphenyl-
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Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4129-17-3
Record name P,P-Diphenylphosphinic azide
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Record name Phosphinic azide, diphenyl-
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Record name Diphenylphosphinic azide
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Record name Phosphinic azide, diphenyl-
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Synthesis routes and methods I

Procedure details

Following a previously [Paciorek et al, Inorg. Nucl. Chem. Letters, 2, 39 (1966)] developed procedure, diphenylphosphinyl chloride (14.87 g, 62.86mmol) was introduced into a tube (in the inert atmosphere enclosure). Trimethylsilyl azide (10.45 g, 90.69 mmol) was then condensed onto this material on a vacuum line at liquid nitrogen temperature. The tube was sealed in vacuo and heated at 60° C for 48 hr. Thereafter, it was cooled, opened to a vacuum system and the volatiles were collected in a liquid nitrogen trap (originally without pumping at room temperature, finally with pumping at 70° C). The total time required to remove the volatiles (excess (CH3)3SiN3 and the by-product (CH3)3SiCl) was 16 hr. A quantitative yield of pure diphenylphosphinyl azide was realized.
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Synthesis routes and methods II

Procedure details

Coupling of the tosylate salt of benzyl glycinate with acid 9 proceeded smoothly to give the protected acyclic precursor 12, Scheme 5. Simultaneous hydrogenolysis of the Cbz and Bn protecting groups followed by cyclization with diphenylphosphoryl azide (DPPA) in dilute DMF solution afforded cyclic tripeptide methyl ester 13 in high yield.40In anticipation of future incorporation of amino acids beside Gly into the mimic, DPPA was chosen for cyclization because of the low propensity of acyl azides to racemize.41This cyclization has also been performed with Ala in the central position in 80% yield. ##STR6##
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Cbz
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Synthesis routes and methods III

Procedure details

Following the procedure of Baldwin and Washburn, J. Org. Chem., 30, 3860 (1965), 6.99 g (0.0297 mole) of diphenylphosphinyl chloride and 2.09 g (0.032 mole) of sodium azide were stirred in 40 ml of anhydrous acetone under a nitrogen atmosphere for 48 hours. The sodium chloride and unreacted sodium azide was removed by gravity filtration and the acetone solvent removed in vacuo. The crude diphenylphosphinic azide was analyzed for Cl content and in all cases only trace quantities (less than .1%) were found. The colorless diphenylphosphinic azide was purified by distillation to yield 6.31 g (87%) boiling at 138°-140° C./0.05 mm; literature value 137°-140° C./0.05 mm.
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2.09 g
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Retrosynthesis Analysis

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